Bienvenue dans la boutique en ligne BenchChem!

(2-Benzenesulfonylamino-acetylamino)acetic acid

Conformational analysis Peptidomimetic design Ligand flexibility

This sulfonamide-conjugated dipeptide (CAS 389070-77-3) combines a benzenesulfonyl zinc-binding warhead with a flexible glycylglycine backbone, offering a critical advantage over simpler N-(phenylsulfonyl)glycine analogs. The additional amide bond and extended chain provide essential hydrogen-bonding capability and conformational tuning for metalloenzyme and protease inhibitor design. Ideal as a modular intermediate for CAI-fluorophore/bioconjugate synthesis or bradykinin B1 receptor antagonist optimization. Secure a building block that directly enables steric SAR exploration without compromising target affinity, backed by documented class-level validation.

Molecular Formula C10H12N2O5S
Molecular Weight 272.28 g/mol
CAS No. 389070-77-3
Cat. No. B1300944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Benzenesulfonylamino-acetylamino)acetic acid
CAS389070-77-3
Molecular FormulaC10H12N2O5S
Molecular Weight272.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O
InChIInChI=1S/C10H12N2O5S/c13-9(11-7-10(14)15)6-12-18(16,17)8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,11,13)(H,14,15)
InChIKeyKEEQUKPFIGVVFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Benzenesulfonylamino-acetylamino)acetic Acid (CAS 389070-77-3): A Sulfonamide-Dipeptide Scaffold for Selective Protease Inhibitor Design


(2-Benzenesulfonylamino-acetylamino)acetic acid, systematically designated N-(phenylsulfonyl)glycylglycine (CAS 389070-77-3), is a sulfonamide-conjugated dipeptide consisting of a benzenesulfonyl group linked to the N-terminus of the glycylglycine backbone [1]. This compound integrates two pharmacologically relevant motifs: the sulfonamide group, a recognized zinc-binding warhead in metalloenzyme inhibition, and the dipeptide chain, which confers conformational flexibility and presents a free carboxylic acid handle for further derivatization [2]. Structurally, it serves as a modular intermediate between simple N-(phenylsulfonyl)glycine analogs and more elaborate peptidomimetics, occupying a distinct niche in the synthetic toolbox for protease and carbonic anhydrase inhibitor research [3].

Why (2-Benzenesulfonylamino-acetylamino)acetic Acid Cannot Be Replaced by Simpler Sulfonamide Analogs in Conjugate Design


The substitution of (2-benzenesulfonylamino-acetylamino)acetic acid with its closest structural analog, N-(phenylsulfonyl)glycine (CAS 5398-96-9), results in the loss of a critical amide bond and the extended dipeptide chain . This truncation eliminates a hydrogen-bond donor/acceptor pair and reduces the rotational degrees of freedom from 6 to 4, thereby altering the conformational landscape accessible to the ligand [1]. More critically, class-level structure-activity relationship (SAR) studies on benzenesulfonamide-oligoglycine conjugates demonstrate that while the terminal carboxylic acid is essential for solubility and conjugation, the intermediate glycine unit provides a spacing element that can be exploited for steric tuning without compromising affinity for the primary target [2]. Therefore, generic substitution with a simpler glycine derivative forfeits both the synthetic versatility conferred by the additional amide linkage and the nuanced conformational properties that distinguish the glycylglycine scaffold in peptidomimetic design [3].

Quantitative Differentiation of (2-Benzenesulfonylamino-acetylamino)acetic Acid: Structural Metrics, Conformational Advantage, and Patent-Backed Therapeutic Scope


Extended Rotatable Bond Count Enables Greater Conformational Sampling than N-(Phenylsulfonyl)glycine Analogs

Compared to the simpler N-(phenylsulfonyl)glycine (CAS 5398-96-9), (2-benzenesulfonylamino-acetylamino)acetic acid possesses a longer backbone that significantly increases conformational degrees of freedom . This structural difference is quantifiable by the number of rotatable bonds, which influences ligand entropy upon binding and the potential for induced-fit recognition in enzyme active sites [1].

Conformational analysis Peptidomimetic design Ligand flexibility

Glycylglycine Chain Length Does Not Diminish Carbonic Anhydrase II Binding Affinity Relative to Shorter Homologs

Class-level SAR derived from benzenesulfonamide-oligoglycine series demonstrates that extending the glycine chain from a single residue to a dipeptide (as in the target compound) does not significantly alter inhibitory potency against carbonic anhydrase II (CAII) [1]. This finding implies that the (2-benzenesulfonylamino-acetylamino)acetic acid scaffold can be employed as a modular building block, where the additional glycine unit provides a functionalization handle without incurring a penalty in target engagement .

Carbonic anhydrase inhibition Structure-activity relationship (SAR) Oligoglycine conjugates

Patent Scope Explicitly Covers N-(Phenylsulphonyl)glycyl-glycine Motif for Pain Indications, Providing Intellectual Property Differentiation

United States Patent Application US20040063725 specifically claims N-(phenylsulphonyl)glycyl-glycine compounds, of which (2-benzenesulfonylamino-acetylamino)acetic acid is the foundational unsubstituted member, as therapeutic agents for the treatment of pain, hyperalgesia, and major algesia [1]. This patent provides explicit legal and commercial differentiation from unclaimed sulfonamide glycine derivatives, such as simple N-(phenylsulfonyl)glycine or 4-amino substituted analogs, which are not covered under this specific therapeutic use .

Bradykinin B1 receptor Hyperalgesia Pain therapeutics

Enhanced Hydrogen Bond Acceptor/Donor Profile Supports Tighter, More Discriminate Binding in Protease Active Sites

Compared to N-(phenylsulfonyl)glycine, (2-benzenesulfonylamino-acetylamino)acetic acid contains an additional amide group, increasing the hydrogen bond donor count from 2 to 3 and the hydrogen bond acceptor count from 5 to 6 [1]. This augmented hydrogen bonding capacity enhances the potential for specific, multi-point interactions with protease active sites, particularly those that recognize extended peptide substrates [2].

Hydrogen bonding Protease inhibition Molecular recognition

High-Value Research and Industrial Applications of (2-Benzenesulfonylamino-acetylamino)acetic Acid


Carbonic Anhydrase Inhibitor Conjugate Synthesis

As a benzenesulfonamide derivative with a glycylglycine spacer and free carboxylic acid, this compound serves as an ideal precursor for generating carbonic anhydrase inhibitor (CAI) conjugates. The carboxylic acid can be activated and coupled to fluorophores, biotin, or solid supports without perturbing the sulfonamide pharmacophore, as class-level evidence indicates chain length does not affect CAII binding affinity [1].

Peptidomimetic Scaffold for Protease Inhibitor Development

The N-terminal benzenesulfonyl group mimics the P1 phenylalanine side chain in many serine and cysteine proteases, while the glycylglycine backbone extends into the S1' and S2' pockets. This compound can be used directly as a lead-like fragment or as a protected intermediate for further elongation, enabling the rapid assembly of focused protease inhibitor libraries [2].

Reference Standard in Sulfonamide SAR Studies

The compound's well-defined structure, combining a simple benzenesulfonyl warhead with a minimal dipeptide chain, makes it a valuable reference compound for establishing baseline activity in sulfonamide-based enzyme inhibition assays. Its availability as a commercial building block facilitates its use as an internal control in screening campaigns targeting metalloenzymes and aspartic proteases [3].

Pain Pathway Research and Bradykinin B1 Antagonist Development

Given the explicit patent coverage of N-(phenylsulphonyl)glycyl-glycine compounds for pain and hyperalgesia, this compound provides a defined entry point into bradykinin B1 receptor antagonist research. It can be used to validate target engagement in cellular models of inflammatory pain and as a starting point for optimizing pharmacokinetic properties [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Benzenesulfonylamino-acetylamino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.